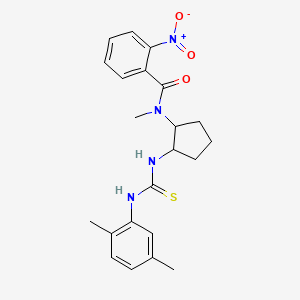
N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a nitrobenzamide core, a cyclopentyl ring, and a thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nitrobenzamide Core: The synthesis begins with the nitration of a benzamide derivative to introduce the nitro group.
Introduction of the Cyclopentyl Ring: The cyclopentyl ring is introduced through a cyclization reaction, often involving a cyclopentanone derivative.
Attachment of the Thioxomethyl Group: The thioxomethyl group is introduced via a thiourea derivative, which reacts with the intermediate compound to form the desired product.
Final Coupling: The final step involves coupling the intermediate with 2,5-dimethylphenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the thioxomethyl group can form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(2,5-Dimethylphenyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide
- **N-(2-((2,5-Dimethylphenyl)amino)thioxomethyl)cyclopentyl)-N-methyl-2-nitrobenzamide
Uniqueness
N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide is unique due to the presence of both the thioxomethyl and nitrobenzamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
CAS No. |
77051-83-3 |
|---|---|
Molecular Formula |
C22H26N4O3S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-[(2,5-dimethylphenyl)carbamothioylamino]cyclopentyl]-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C22H26N4O3S/c1-14-11-12-15(2)18(13-14)24-22(30)23-17-8-6-10-20(17)25(3)21(27)16-7-4-5-9-19(16)26(28)29/h4-5,7,9,11-13,17,20H,6,8,10H2,1-3H3,(H2,23,24,30) |
InChI Key |
UNAYBYGANCBBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2CCCC2N(C)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















